An In-depth Technical Guide to 5-Bromo-7-chlorobenzofuran: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 5-Bromo-7-chlorobenzofuran: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound built upon the privileged benzofuran scaffold. The unique substitution pattern of bromine and chlorine atoms on the benzene ring imparts distinct physicochemical properties and reactivity, making it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry. Benzofuran derivatives, in general, are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of halogens can further modulate these biological activities and provide handles for synthetic diversification.[1][5] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic considerations for 5-Bromo-7-chlorobenzofuran, offering insights for its application in research and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-7-chlorobenzofuran is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1194375-29-5 | [6] |
| Molecular Formula | C₈H₄BrClO | [6] |
| Molecular Weight | 231.48 g/mol | [6] |
| Physical Form | White to yellow solid | [6][7] |
| Storage Temperature | +4°C | [6][7] |
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 5-Bromo-7-chlorobenzofuran relies on a combination of spectroscopic techniques. While specific, authenticated spectra for this exact compound are not widely published, the expected spectral data can be inferred from the analysis of closely related benzofuran derivatives.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the benzofuran ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the oxygen atom of the furan ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms directly attached to the halogens and the oxygen atom will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy:
The IR spectrum of 5-Bromo-7-chlorobenzofuran would be expected to show characteristic absorption bands for:
-
Aromatic C-H stretching vibrations.
-
C=C stretching vibrations of the aromatic and furan rings.
-
C-O-C stretching of the furan ring.
-
C-Br and C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (MS):
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 5-Bromo-7-chlorobenzofuran will show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Synthesis of 5-Bromo-7-chlorobenzofuran
While a specific, detailed synthetic protocol for 5-Bromo-7-chlorobenzofuran is not extensively documented in readily available literature, its synthesis can be approached through established methods for constructing the benzofuran ring system.[7][11][12] A common strategy involves the cyclization of a suitably substituted phenol derivative.
A plausible synthetic route could involve the following conceptual steps:
Experimental Protocol (Hypothetical):
-
Step 1: Williamson Ether Synthesis. A substituted o-halophenol would be reacted with a 2-haloacetaldehyde dimethyl acetal in the presence of a base (e.g., potassium carbonate) to form the corresponding ether intermediate.
-
Step 2: Acid-Catalyzed Cyclization. The ether intermediate would then be treated with a strong acid (e.g., polyphosphoric acid or a Lewis acid) and heated to induce cyclization and formation of the benzofuran ring.
-
Purification. The final product would be purified using standard techniques such as column chromatography.
It is crucial to note that optimization of reaction conditions, including the choice of starting materials, base, solvent, and temperature, would be necessary to achieve a good yield of the desired product.
Chemical Reactivity and Potential for Further Functionalization
The bromine and chlorine substituents on the benzofuran ring of 5-Bromo-7-chlorobenzofuran serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions:
Given the presence of a bromine atom, 5-Bromo-7-chlorobenzofuran is an excellent candidate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the benzofuran with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 5-position.[13][14][15][16]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 5-Bromo-7-chlorobenzofuran, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water or toluene).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
The choice of catalyst, base, solvent, and temperature are critical for the success of the reaction and need to be optimized for each specific substrate combination.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran core is a common motif in many biologically active compounds and approved drugs.[2][3][4] The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in ligand-receptor binding.[1]
While specific biological activity data for 5-Bromo-7-chlorobenzofuran is not yet widely reported, its structural features suggest potential for exploration in various therapeutic areas. As a halogenated benzofuran, it could be investigated for:
-
Anticancer Activity: Many halogenated benzofuran derivatives have demonstrated significant cytotoxic properties against various cancer cell lines.[1][5]
-
Antimicrobial Activity: The benzofuran scaffold is present in numerous natural and synthetic antimicrobial agents.[2][8]
-
Enzyme Inhibition: The rigid, planar structure of the benzofuran ring makes it an attractive scaffold for the design of enzyme inhibitors.[17]
The reactivity of the bromine and chlorine atoms allows for the creation of a library of derivatives of 5-Bromo-7-chlorobenzofuran through various cross-coupling reactions. This library could then be screened for a wide range of biological activities, making this compound a valuable starting point for drug discovery programs.
Conclusion
5-Bromo-7-chlorobenzofuran is a halogenated heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of benzofurans and halogenated aromatics. The presence of two distinct halogen atoms offers opportunities for selective functionalization, paving the way for the synthesis of novel and complex molecules with potential biological applications. Further research into the synthesis, reactivity, and biological evaluation of 5-Bromo-7-chlorobenzofuran is warranted to fully unlock its potential in the development of new therapeutics and functional materials.
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